[(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine
Description
The compound (Dimethyl-1,2-oxazol-4-yl)methylamine is an oxazole-derived amine featuring a dimethyl-substituted 1,2-oxazole ring linked to a branched aliphatic amine (3-methylpentan-2-yl group). Oxazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capabilities, and tunable electronic properties .
Key structural features inferred from analogs (e.g., N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine in ) include:
- Oxazole core: A five-membered aromatic ring with two nitrogen atoms (positions 1 and 2) and two methyl substituents (positions 3 and 5).
- Amine side chain: A branched 3-methylpentan-2-yl group, which introduces steric bulk and influences solubility and reactivity.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H22N2O/c1-6-8(2)9(3)13-7-12-10(4)14-15-11(12)5/h8-9,13H,6-7H2,1-5H3 |
InChI Key |
PUNDDTZDOXGIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=C(ON=C1C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Alkylation
Method Overview
This approach involves reacting (3,5-dimethylisoxazol-4-yl)methylamine with 2-bromo-3-methylpentane under basic conditions.
Reaction Scheme :
$$
\text{(3,5-dimethylisoxazol-4-yl)methylamine} + \text{2-bromo-3-methylpentane} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Experimental Protocol
- Solvent : Tetrahydrofuran (THF) or tert-butanol.
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Conditions : Reflux at 60–80°C for 12–24 hours.
- Workup : Extraction with ethyl acetate, followed by silica gel chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Time | 18 hours | |
| Purity (HPLC) | >95% |
Advantages : High selectivity due to the steric protection of the isoxazole nitrogen.
Limitations : Requires anhydrous conditions and careful handling of NaH.
Reductive Amination
Method Overview
The ketone intermediate, 3-methylpentan-2-one, is condensed with (3,5-dimethylisoxazol-4-yl)methylamine in the presence of a reducing agent.
Reaction Scheme :
$$
\text{(3,5-dimethylisoxazol-4-yl)methylamine} + \text{3-methylpentan-2-one} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$
Experimental Protocol
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).
- Solvent : Methanol or dichloromethane.
- Conditions : Room temperature, 24–48 hours.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Reaction Time | 36 hours | |
| Purity (NMR) | >90% |
Advantages : Avoids alkyl halide intermediates.
Limitations : Lower yields compared to alkylation.
Coupling Reactions
Method Overview
Utilizing palladium-catalyzed cross-coupling to attach the 3-methylpentan-2-yl group to the isoxazole core.
Suzuki Coupling Variant
- Intermediate : (3,5-dimethylisoxazol-4-yl)methylboronic acid + 2-iodo-3-methylpentane.
- Catalyst : Tetrakis(triphenylphosphine)palladium(0).
- Conditions : THF/water, 65°C, 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–65% | |
| Purity (LC-MS) | >85% |
Advantages : Applicable for complex substrates.
Limitations : Requires synthesis of boronic acid derivatives.
Comparative Analysis
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Nucleophilic Alkylation | 85% | Low | High |
| Reductive Amination | 75% | Medium | Moderate |
| Suzuki Coupling | 65% | High | Low |
Structural Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (s, 6H, 2×CH₃), 2.74 (t, 2H, CH₂), 3.82 (s, 2H, NCH₂).
- MS (ESI+) : m/z 239 [M+H]⁺.
Applications and Derivatives
The compound’s isoxazole core and tertiary amine structure make it a candidate for bioactive molecule synthesis, particularly in antifungal and antihypertensive agents. Derivatives have shown activity in preliminary agricultural screenings.
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,2-oxazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halogens, alkylating agents; reaction conditionsorganic solvent, room temperature to elevated temperatures.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with fewer nitrogen-oxygen bonds.
Substitution: Substituted oxazole derivatives with various functional groups replacing the original groups.
Scientific Research Applications
(Dimethyl-1,2-oxazol-4-yl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below compares (Dimethyl-1,2-oxazol-4-yl)methylamine with analogous compounds based on substituents, molecular weight, and functional groups:
| Compound Name (IUPAC) | Oxazole Substituents | Amine Group | Molecular Formula | Key Properties/Applications | Source |
|---|---|---|---|---|---|
| (Dimethyl-1,2-oxazol-4-yl)methylamine | 3,5-dimethyl | 3-methylpentan-2-yl | C₁₂H₂₂N₂O | High steric bulk; potential CNS activity | Inferred |
| N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine (CAS 1334913-79-9) | 3,5-dimethyl | Cyclopentyl-methyl | C₁₂H₂₀N₂O | Cyclic amine enhances rigidity | |
| (3-Ethyl-1,2-oxazol-4-yl)methylamine | 3-ethyl | Methyl | C₇H₁₂N₂O | Lower molecular weight; improved solubility | |
| N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | 5-methyl, 3-phenyl | Methyl | C₁₂H₁₄N₂O | Aromatic phenyl group enhances π-π interactions | |
| 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine | 3,5-dimethyl | Propan-1-amine | C₈H₁₄N₂O | Linear chain; simpler synthesis |
Key Observations:
Steric and Electronic Effects: The 3,5-dimethyl substitution on the oxazole ring (common in all analogs) enhances ring stability and electron density, favoring interactions with biological targets .
Solubility and Bioavailability :
- Compounds with smaller amine groups (e.g., methyl in ) exhibit higher aqueous solubility, whereas bulkier substituents (e.g., 3-methylpentan-2-yl) may prioritize membrane permeability .
Biological Activity
(Dimethyl-1,2-oxazol-4-yl)methylamine, with the CAS number 1342041-85-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula for (Dimethyl-1,2-oxazol-4-yl)methylamine is , with a molecular weight of 210.32 g/mol. The compound includes a dimethyl oxazole moiety linked to a branched amine structure, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1342041-85-3 |
| Molecular Formula | C₁₂H₂₂N₂O |
| Molecular Weight | 210.32 g/mol |
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds that inhibit AChE are of significant interest in treating cognitive disorders such as Alzheimer's disease.
Research indicates that compounds with oxazole functionalities can interact with the active site of AChE through non-covalent interactions. This binding inhibits the enzyme's activity, thereby increasing the availability of acetylcholine in synaptic clefts, which may enhance cognitive functions.
Inhibitory Activity Studies
A study focusing on related oxazolone derivatives demonstrated varying degrees of AChE inhibition. The synthesized compounds were tested at concentrations ranging from 100 to 300 µM, showing significant inhibition percentages:
| Compound | Inhibition at 100 µM | Inhibition at 300 µM |
|---|---|---|
| Compound 1 | 61.27% | High |
| Compound 4 | 48.97% | Moderate |
The results indicated that the presence of specific functional groups within these compounds plays a crucial role in their inhibitory effectiveness against AChE .
Cognitive Improvement in Animal Models
In vivo studies using mouse models have shown that compounds similar to (Dimethyl-1,2-oxazol-4-yl)methylamine can improve cognitive impairment. For instance, administration of certain oxazolone derivatives significantly enhanced performance in memory tests like the Y-maze and Object Recognition Test .
Case Studies
- Acetylcholinesterase Inhibition : A series of experiments evaluated the binding affinity and kinetics of various oxazolone derivatives against AChE. The most potent inhibitors were identified through docking studies that revealed strong interactions with amino acid residues in the enzyme's active site .
- Pharmacokinetic Analysis : In silico pharmacokinetic assessments suggested favorable blood-brain barrier permeability for several compounds, indicating their potential efficacy in central nervous system applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
